3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one” is a versatile chemical compound utilized in diverse scientific research areas due to its unique properties. It is a derivative of 1,3-dihydro-2H-indol-2-ones, which are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .
Synthesis Analysis
The synthesis of various derivatives of 1,3-dihydro-2H-indol-2-ones, including the compound , has been reported using one pot multicomponent-Biginelli reaction via CaCl2 catalyst .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectral analyses, including IR, 1H & 13C NMR and Mass spectral analysis . The molecular formula of the compound is C22H13Cl3N2O3 .Chemical Reactions Analysis
The compound is synthesized using a one pot multicomponent-Biginelli reaction . This reaction is a versatile method for the synthesis of a wide variety of compounds, including the compound .Scientific Research Applications
Antibacterial and Antifungal Applications
A study by Khalid, Sumrra, and Chohan (2020) introduced a series of isatin-derived ligands, closely related to 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one, that showcased promising tridentate binding sites for metal atoms. These ligands were synthesized from isatin and various diamines and further formed complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). The metal chelates exhibited significant antimicrobial properties against selected fungal and bacterial species, suggesting the potential of such compounds in antibacterial and antifungal applications (Khalid, Sumrra, & Chohan, 2020).
Antitubercular and Antimalarial Applications
Akhaja and Raval (2012) synthesized and characterized a series of compounds structurally similar to this compound. These compounds were assessed for their anti-tubercular and antimalarial activities. The research indicated that such compounds could be potential candidates for developing new antitubercular and antimalarial drugs (Akhaja & Raval, 2012).
Bioorganic and Medicinal Chemistry
Konkel et al. (2006) developed amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. These compounds could be highly relevant in the field of bioorganic and medicinal chemistry for the development of therapeutic agents targeting specific receptors (Konkel et al., 2006).
Safety and Hazards
properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-15-12-10-14(11-13-15)21(26)27-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13H/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAWOQVKYFCVJW-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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